molecular formula C16H16N2O3 B11021217 3-methyl-4-nitro-N-phenethylbenzamide

3-methyl-4-nitro-N-phenethylbenzamide

Cat. No.: B11021217
M. Wt: 284.31 g/mol
InChI Key: KSWVEJCNDLBGEB-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N-phenethylbenzamide is a benzamide derivative characterized by a methyl group at the 3-position and a nitro group at the 4-position of the benzene ring. The amide nitrogen is substituted with a phenethyl group (-CH₂CH₂C₆H₅), contributing to its lipophilic properties. This structural configuration influences its physicochemical behavior, such as solubility and reactivity, and makes it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-methyl-4-nitro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-12-11-14(7-8-15(12)18(20)21)16(19)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,19)

InChI Key

KSWVEJCNDLBGEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-phenethylbenzamide typically involves the nitration of 3-methylbenzoic acid followed by amide formation. One common method includes the following steps:

Industrial Production Methods

Industrial production of 3-methyl-4-nitro-N-phenethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and concentration) can enhance yield and efficiency. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-phenethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-4-nitro-N-phenethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-phenethylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3-methyl-4-nitro-N-phenethylbenzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-Methyl-4-nitro-N-phenethylbenzamide C₁₆H₁₆N₂O₃ 296.32 3-methyl, 4-nitro, N-phenethyl High lipophilicity; potential use in drug design due to aromatic and amide functionalities -
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 316.73 4-nitro, N-(3-chlorophenethyl) Enhanced electrophilicity due to chloro group; possible reactivity in cross-coupling reactions
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 299.23 4-nitro, N-(3-nitrophenyl) High thermal stability; used as a derivatizing agent in analytical chemistry
4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide C₁₅H₁₃N₃O₃ 283.29 4-methyl, 3-nitro, N-(pyridin-2-ylmethyl) Potential metal-chelating properties due to pyridine moiety; applications in catalysis
N-(Diphenylmethyl)-3-methyl-4-nitrobenzamide C₂₁H₁₈N₂O₃ 346.38 3-methyl, 4-nitro, N-diphenylmethyl Increased steric bulk; may influence binding affinity in receptor-targeted compounds
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide C₁₅H₁₁F₃N₂O₃ 324.26 4-(trifluoromethyl), N-(4-methyl-3-nitrophenyl) Enhanced electron-withdrawing effects; relevance in agrochemical or pharmaceutical research
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 4-methoxy, N-(3-methylphenyl) Electron-donating methoxy group; potential use in polymer or dye synthesis

Key Observations:

Substituent Effects on Reactivity :

  • Nitro Groups : The presence of nitro groups (e.g., in 4-Nitro-N-(3-nitrophenyl)benzamide ) enhances electrophilicity, making these compounds reactive in nucleophilic substitution or reduction reactions.
  • Chloro and Trifluoromethyl Groups : Electron-withdrawing substituents like -Cl and -CF₃ increase oxidative stability but reduce solubility in polar solvents.

Amide Nitrogen Modifications: Phenethyl vs. Heterocyclic Substitutions: Pyridinylmethyl or thiazolylidene groups introduce chelating capabilities, relevant in metal-catalyzed reactions.

Synthetic Methodologies :

  • Amidation via acyl chlorides (e.g., 3-methylbenzoyl chloride ) or benzamidomethylating reagents (e.g., (benzamidomethyl)triethylammonium chloride ) are common strategies.
  • Functionalization of the benzene ring (e.g., nitration, methylation) often precedes amide bond formation .

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